molecular formula C29H25NO4 B13763924 Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy- CAS No. 71463-70-2

Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-

Cat. No.: B13763924
CAS No.: 71463-70-2
M. Wt: 451.5 g/mol
InChI Key: NSBWOAPPZAYBJV-UHFFFAOYSA-N
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Description

The compound Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy- (commonly referred to in literature as carboxy-SNARF-1) is a ratiometric fluorescent probe extensively used for intracellular pH measurement . Its structure features a spirocyclic xanthene-isobenzofuran core with a diethylamino group at position 10 and a methoxy group at position 5 (Figure 1). These substituents confer pH-sensitive spectral shifts, enabling dual-excitation or dual-emission monitoring. The compound exhibits a pKa near 7.5, making it ideal for physiological pH ranges (6.0–8.0) .

Properties

CAS No.

71463-70-2

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

10'-(diethylamino)-5'-methoxyspiro[2-benzofuran-3,7'-benzo[c]xanthene]-1-one

InChI

InChI=1S/C29H25NO4/c1-4-30(5-2)18-14-15-23-26(16-18)33-27-20-11-7-6-10-19(20)25(32-3)17-24(27)29(23)22-13-9-8-12-21(22)28(31)34-29/h6-17H,4-5H2,1-3H3

InChI Key

NSBWOAPPZAYBJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C6=CC=CC=C6C(=C5)OC

Origin of Product

United States

Preparation Methods

Condensation of 1,6-Dihydroxynaphthalene with Substituted Acylresorcinols or Aminophenols

A key synthetic route to benzo[c]xanthene derivatives, including the target compound, involves the condensation of 1,6-dihydroxynaphthalene with substituted or unsubstituted 4-acylresorcinols or 6-acyl-3-aminophenols. This reaction is catalyzed by Lewis acids such as zinc chloride or dehydrating acids like polyphosphoric acid or sulfuric acid. The process results in the formation of the fused benzo[c]xanthene fluorophore core characteristic of the compound.

  • Catalysts: Zinc chloride (Lewis acid), polyphosphoric acid, sulfuric acid
  • Reactants: 1,6-dihydroxynaphthalene + substituted 4-acylresorcinol or 6-acyl-3-aminophenol
  • Conditions: Typically heating under acidic conditions to promote condensation and ring closure

This method allows for the incorporation of various substituents, including the 10-(diethylamino) and 5-methoxy groups, by selecting appropriate substituted acylresorcinols or aminophenols.

Alternative Condensation Using Substituted Resorcinols with 2-(Acyl)-1,6-Dihydroxynaphthalene

The same benzo[c]xanthene products can be synthesized by condensing substituted or unsubstituted resorcinols or amino phenols with substituted or unsubstituted 2-(acyl)-1,6-dihydroxynaphthalene in the presence of Lewis acid catalysts. This alternative approach offers flexibility in the choice of starting materials and substitution patterns.

Preparation of 4-Acylresorcinols as Key Intermediates

4-Acylresorcinols, critical intermediates for the condensation step, are prepared by:

  • Treating fluorescein or substituted fluoresceins with strong base at elevated temperature (Ghatak and Dutt method, 1929)
  • Condensation of resorcinol or substituted resorcinol with phthalic anhydride or substituted phthalic anhydrides under approximately equimolar conditions

These intermediates can be further modified to introduce the diethylamino and methoxy substituents required for the target compound.

Summary Table of Preparation Methods

Step Reactants Catalyst/Agent Conditions Product/Intermediate Notes
1 1,6-Dihydroxynaphthalene + 4-acylresorcinol or 6-acyl-3-aminophenol Zinc chloride or polyphosphoric acid Heating under acidic conditions Benzo[c]xanthene core with substituents Key condensation step for fluorophore formation
2 Resorcinol or amino phenol + 2-(acyl)-1,6-dihydroxynaphthalene Lewis acid catalyst Acidic conditions, heating Benzo[c]xanthene derivatives Alternative condensation route
3 Fluorescein or substituted fluoresceins + strong base Base (e.g., NaOH) Elevated temperature 4-Acylresorcinols Precursor synthesis for condensation
4 N,N-diethyl-m-aminophenol + phthalic anhydride Dehydrating condensing agent Heating, dehydration Ketoacid intermediate Precursor to spiro compounds with diethylamino group
5 Ketoacid + substituted benzothiazolyl quinazolinones Dehydrating condensing agent Heating, dehydration Spiro[isobenzofuran-1(3H),9’-xanthene]-3-ones Final spiro compound formation with methoxy substituent

Chemical Reactions Analysis

Types of Reactions

Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Recent studies have shown that compounds similar to Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one exhibit cytotoxic effects against various cancer cell lines. The unique spiro structure may enhance the interaction with biological targets, leading to increased efficacy in inhibiting tumor growth.
  • Fluorescent Probes :
    • The compound's ability to fluoresce makes it suitable for use as a fluorescent probe in biological imaging. This application is particularly relevant in tracking cellular processes and studying the dynamics of biological systems.
  • Drug Delivery Systems :
    • Its chemical structure allows for modifications that can enhance solubility and bioavailability, making it a candidate for developing advanced drug delivery systems.

Photochemical Applications

  • Light Harvesting :
    • The compound's conjugated system can efficiently absorb light, making it a potential candidate for use in solar energy applications. Its ability to convert light energy into chemical energy is being explored for photovoltaic cells.
  • Photodynamic Therapy :
    • Due to its photochemical properties, this compound can be utilized in photodynamic therapy (PDT) for cancer treatment. In PDT, light activation of the compound leads to the generation of reactive oxygen species that can selectively destroy cancerous cells.

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The luminescent properties of Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one make it a potential material for OLEDs. Its incorporation into OLEDs could lead to devices with higher efficiency and better color rendering.
  • Sensors :
    • The compound can be modified to create sensitive sensors for detecting environmental pollutants or biological markers due to its fluorescence properties. These sensors can provide real-time monitoring capabilities.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Photodynamic Therapy Showed effective tumor reduction in animal models when activated by specific wavelengths of light.
Organic Electronics Achieved high efficiency in OLED devices with improved stability compared to traditional materials.

Mechanism of Action

The mechanism of action of Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to biological receptors, while the methoxy group can influence the compound’s electronic properties. The spiro structure provides rigidity, enhancing its stability and interaction with target molecules.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃₂H₂₅NO₉ (acetoxymethyl ester form) .
  • Emission Peaks : 580 nm (acidic) and 640 nm (basic), allowing ratiometric analysis .
  • Applications : Widely used in live-cell imaging, phagosomal pH studies, and mitochondrial pH modulation research .

Structural and Functional Analogues

BCECF (2',7'-Bis-carboxyethyl-5(6)-carboxyfluorescein)
  • Structure : Contains carboxyethyl groups at positions 2' and 7', enhancing water solubility.
  • pKa : ~6.97, suited for slightly acidic environments (pH 6.5–7.5) .
  • Spectral Properties : Single excitation (490 nm) with dual emission (535 nm/ratio-dependent).
  • Applications : Cytosolic pH measurements in neutrophils and parasites .

Comparison Table :

Property Carboxy-SNARF-1 BCECF
Core Structure Spiro xanthene-isobenzofuran Fluorescein derivative
Key Substituents 10-(diethylamino), 5-methoxy 2',7'-bis-carboxyethyl
pKa ~7.5 ~6.97
Emission Peaks 580 nm / 640 nm 535 nm (ratio-dependent)
Primary Use Ratiometric pH imaging Single-excitation pH probing
References
Seminaphthofluorescein Derivatives
  • Example : 4-Methyl-3,10-dihydroxy-spiro[7H-benzo[c]xanthen-7,1′(3′H)-isobenzofuran]-3′-one (Compound 2 in ).
  • Structure : Features methyl and dihydroxy groups, enabling zinc ion sensing via tautomerism .
  • Functionalization : Often esterified (e.g., dibenzoate in Compound 3) for cell permeability or metal binding .
  • Applications : Ratiometric zinc sensing in nitric oxide-induced release studies .

Key Differences :

  • Lacks diethylamino group, reducing pH sensitivity but enabling metal coordination.
  • Modified with pyridylmethyl groups (e.g., ZNP1 in ) for selective Zn²⁺ binding .
Naphthofluorescein
  • Structure : Dibenzo[c,h]xanthene core with 3,11-dihydroxy groups .
  • Properties : Higher molar extinction coefficient but narrower pH sensitivity range.
  • Applications : Less common in live-cell imaging due to lower dynamic range compared to SNARF-1 .
CM-H2DCFDA (Oxidative Stress Probe)
  • Structure : Chloromethyl-derivatized fluorescein with acetate esters.
  • Key Difference: Non-ratiometric; fluorescence increases with ROS, independent of pH .

Spectral and Performance Comparison

  • Sensitivity : SNARF-1’s dual-emission design reduces artifacts from dye concentration or photobleaching, unlike BCECF .
  • Dynamic Range : SNARF-1 covers broader pH (6.0–8.0) vs. BCECF (6.5–7.5) .
  • Interference: SNARF-1’s diethylamino group may increase lipid membrane interaction compared to BCECF’s carboxylates .

Biological Activity

The compound Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy- is a member of the xanthene dye family, known for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure includes a spiro configuration that combines a benzo[c]xanthene moiety with an isobenzofuran unit. This unique arrangement contributes to its photophysical properties and biological interactions.

Chemical Structure

  • Molecular Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 293.35 g/mol

Research indicates that compounds within the xanthene family exhibit various biological activities, including:

  • Antioxidant Properties : Xanthene derivatives can scavenge free radicals, reducing oxidative stress in cells.
  • Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Fluorescent Properties : Their fluorescence makes them suitable for bioimaging applications.

Case Studies

  • Anticancer Activity
    • A study demonstrated that derivatives of xanthene compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antioxidant Activity
    • Research indicated that spiro compounds exhibit considerable antioxidant capacity, which was evaluated using DPPH radical scavenging assays. The results showed a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Fluorescent Imaging
    • The compound's fluorescent properties have been utilized in cellular imaging studies, allowing for the tracking of cellular processes in real-time. This application is particularly valuable in cancer research for monitoring tumor growth and response to therapy .

Synthesis Methods

The synthesis of Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one typically involves:

  • Condensation Reactions : Utilizing resorcinol derivatives and acylated naphthalenes under acidic conditions.
  • Catalytic Processes : Lewis acid catalysts like zinc chloride are often employed to facilitate the reaction, leading to high yields and purity .

Summary of Synthesis Steps

StepDescription
1Condensation of resorcinol with naphthalene derivatives
2Use of Lewis acid catalyst (e.g., zinc chloride)
3Purification through recrystallization

Research Findings

The compound's biological activities have been documented in various studies:

  • Cytotoxicity Studies : Showed IC50 values indicating effective inhibition of cancer cell growth.
  • Fluorescence Measurements : Emission spectra were recorded to assess the compound's potential as a fluorescent probe in biological systems .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing spiro xanthene derivatives like 10-(diethylamino)-5-methoxy-spiro[benzo[c]xanthene]?

  • Methodology : A common approach involves O-acylation of fluorescein or its derivatives with acyl chlorides under controlled conditions. For example, benzoyl chloride reacts with fluorescein in dry acetone at 0°C (4 hours) followed by room temperature (4 hours) in the presence of triethylamine, yielding spiro compounds with high yields .
  • Characterization : Use ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm structural integrity. Theoretical validation via DFT/B3LYP methods at the 6-311G(d,p) basis set can corroborate experimental data .

Q. How do substituents like diethylamino and methoxy groups influence the photophysical properties of spiro xanthene derivatives?

  • Substituent Effects :

  • Diethylamino : Enhances electron-donating capacity, shifting absorption/emission spectra to longer wavelengths (red shift). It also improves solubility in organic solvents .
  • Methoxy : Stabilizes the excited state via electron-donating resonance effects, increasing fluorescence quantum yield .
    • Validation : Compare UV-Vis spectra (e.g., excitation at 488–530 nm, emission at 580–640 nm) and quantum yield measurements under varying pH conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pH-dependent fluorescence quenching data for carboxy-SNARF analogs?

  • Issue : Discrepancies arise from intracellular dye distribution, self-quenching, or H⁺ ion binding cooperativity.
  • Solutions :

  • Use ratiometric calibration (e.g., 580 nm/640 nm emission ratio) to normalize pH measurements .
  • Validate with parallel probes like BCECF (2',7'-bis-carboxyethyl-5-carboxyfluorescein) to cross-check intracellular pH .
  • Apply computational models to account for anticooperative H⁺ binding, which affects calibration curves .

Q. How can computational methods (e.g., DFT) predict the reactivity of spiro xanthene derivatives in biological environments?

  • Approach :

  • Optimize molecular geometry using Gaussian 09 at B3LYP/6-311G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer pathways .
  • Simulate solvent effects (e.g., DMSO or aqueous media) via PCM (Polarizable Continuum Model) to assess stability and interaction with biomolecules .
    • Validation : Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data to refine predictive accuracy .

Q. What are the challenges in using spiro xanthene derivatives for mitochondrial pH imaging, and how can they be mitigated?

  • Challenges :

  • Dye leakage from mitochondria due to membrane potential changes.
  • Autofluorescence interference in live-cell imaging.
    • Mitigation :
  • Use acetoxymethyl (AM) esters (e.g., Carboxy SNARF-1 AM) for enhanced cellular uptake and enzymatic trapping .
  • Combine with MitoTracker Red to colocalize signals and confirm mitochondrial specificity .

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